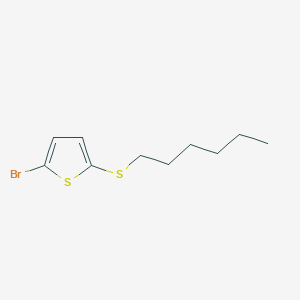

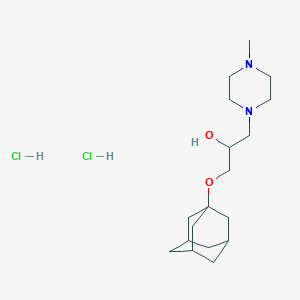

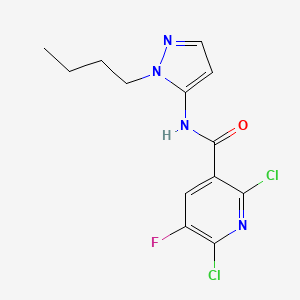

![molecular formula C19H13IN2OS B2755266 (E)-2-iodo-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 477501-13-6](/img/structure/B2755266.png)

(E)-2-iodo-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Methylnaphtho[1,2-d]thiazol” is a chemical compound with the molecular formula C12H9NS . It has a molecular weight of 199.272 .

Molecular Structure Analysis

The molecular structure of “2-Methylnaphtho[1,2-d]thiazol” is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The melting point of “2-Methylnaphtho[1,2-d]thiazol” is between 94-98 °C .Scientific Research Applications

Synthesis and Characterization

Metal-Free Synthesis of Benzothiazolylidene : An environmentally benign, transition-metal-free synthesis method for highly functionalized benzo[d]thiazol-2(3H)-ylidene benzamide was developed, involving a one-pot cascade synthesis in water. This method underscores the interest in developing greener synthetic routes for benzothiazole derivatives (Kapil Saini et al., 2019) Link.

Microwave-Assisted Synthesis : The microwave-assisted synthesis of benzothiazole derivatives, including Schiff’s bases, highlights the efficiency of modern synthetic methods in creating compounds with potential anticancer activities (S. Tiwari et al., 2017) Link.

Biological Activities and Applications

Anticancer Activity : Several studies have explored the anticancer properties of benzothiazole derivatives, demonstrating that these compounds can exhibit significant activity against various human cancer cell lines. This suggests their potential as templates for developing new anticancer agents (S. Tiwari et al., 2017) Link.

Antioxidant Activity : The antioxidant properties of benzothiazole and thiourea derivatives were investigated, indicating their ability to inactivate reactive chemical species. This research underlines the therapeutic potential of benzothiazole derivatives in conditions involving oxidative stress (Laura C. Cabrera-Pérez et al., 2016) Link.

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-iodo-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13IN2OS/c1-22-17-13-7-3-2-6-12(13)10-11-16(17)24-19(22)21-18(23)14-8-4-5-9-15(14)20/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZVHRBKALKOSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=CC=C4I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13IN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

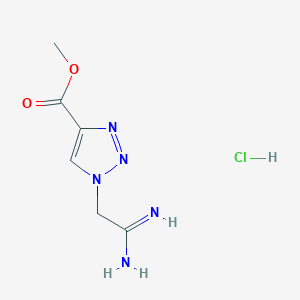

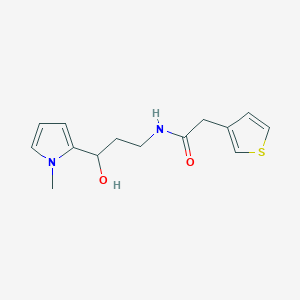

![Ethyl 4-[2-(adamantanylcarbonylamino)-3-methylbutanoylamino]benzoate](/img/structure/B2755184.png)

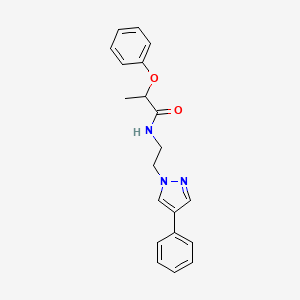

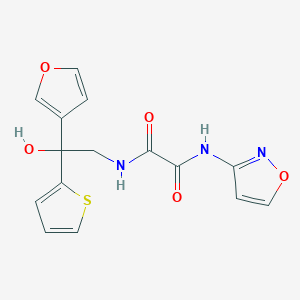

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2755198.png)

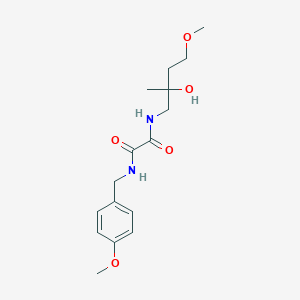

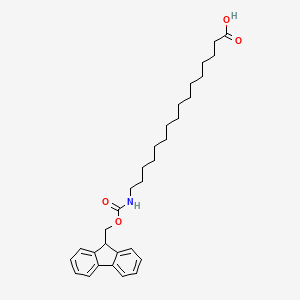

![4-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]morpholine](/img/structure/B2755201.png)

![N-(2,4-dimethylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2755202.png)